molecular formula C18H18N2O4S2 B2953046 4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 681236-47-5

4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2953046
CAS RN: 681236-47-5
M. Wt: 390.47
InChI Key: MJQBCYKMOWCVBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data . The structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Scientific Research Applications

Synthesis and Electrophysiological Activity

The chemical compound 4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, while not directly mentioned, is related to a class of compounds studied for their potential in cardiac electrophysiological activity. For instance, N-substituted imidazolylbenzamides or benzene-sulfonamides have shown potency in in vitro Purkinje fiber assays, indicating their potential as selective class III agents in cardiac applications (Morgan et al., 1990). These studies explore the viability of certain molecular moieties, potentially including this compound, in producing desired electrophysiological effects.

Antimicrobial and Antitubercular Agents

Research into sulfonyl derivatives, such as those structurally related to this compound, has revealed moderate to significant antibacterial and antifungal activities. A study by Kumar et al. (2013) on novel sulfonyl derivatives highlighted their efficacy against Mycobacterium tuberculosis, comparing favorably with the first-line drug isoniazid (Kumar et al., 2013). This suggests that compounds like this compound could have applications in treating microbial infections and tuberculosis.

Glucokinase Activators

The synthesis and identification of novel glucokinase activators have included compounds structurally akin to this compound. For instance, 3-alkoxy-5-phenoxy-N-thiazolyl benzamides have been developed as potent, orally bioavailable glucokinase activators, demonstrating significant glucose-lowering effects in rat models (Iino et al., 2009). This research points to the potential of such compounds in managing blood glucose levels and treating diabetes.

Anticancer Agents

Indapamide derivatives, sharing a functional similarity with this compound, have been synthesized and evaluated for their proapoptotic activity against cancer cell lines. One such study demonstrated significant growth inhibition of melanoma cells, suggesting the potential of these compounds in cancer therapy (Yılmaz et al., 2015).

Antifungal Agents

The synthesis of new benzamide derivatives has been explored for potential antifungal applications. For example, hydroxy-substituted benzamide compounds have been prepared as building blocks for drug discovery, demonstrating the versatility of benzamide scaffolds in developing antifungal agents (Narayana et al., 2004).

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-11(2)24-13-6-4-12(5-7-13)17(21)20-18-19-15-9-8-14(26(3,22)23)10-16(15)25-18/h4-11H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQBCYKMOWCVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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